2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Structure: !Compound Structure
The compound combines an indole-derived benzothiazole ring with a pyrimidine moiety. It’s a hybrid of different heterocyclic systems, which often hints at interesting biological activities.
Preparation Methods
Synthetic Routes:
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Condensation Reaction
- The compound can be synthesized via a condensation reaction between an appropriate benzothiazole derivative and a pyrimidine precursor.
- For example, reacting 2-aminobenzothiazole with a 6-aminopyrimidine derivative under suitable conditions can yield the desired compound.
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Multicomponent Reactions
- Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules.
- A three-component MCR involving an isocyanide, an aldehyde, and a thiourea could lead to the formation of this compound.
Industrial Production:
- While no specific industrial production method is widely reported for this compound, its synthesis can be scaled up using the established synthetic routes.
Chemical Reactions Analysis
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Reactivity
- The compound contains multiple functional groups (amino, carbonyl, and thiol), making it versatile.
- It can undergo various reactions, including oxidation, reduction, and substitution.
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Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) may reduce the carbonyl group.
Substitution: Halogenation (e.g., using bromine or chlorine) can lead to substitution reactions.
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Major Products
- Oxidation may yield sulfoxide or sulfone derivatives.
- Reduction could produce the corresponding amine.
- Substitution reactions may lead to halogenated derivatives.
Scientific Research Applications
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Chemistry
- The compound’s unique structure could inspire new synthetic methodologies.
- Researchers might explore its reactivity in various transformations.
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Biology and Medicine
- Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
- Assess its interactions with biological receptors.
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Industry
- Explore its use in materials science (e.g., organic electronics or sensors).
Mechanism of Action
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Targets
- The compound’s benzothiazole and pyrimidine moieties may interact with specific proteins or enzymes.
- Further studies are needed to identify precise molecular targets.
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Pathways
- It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
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Uniqueness
- Compare it with structurally related compounds (e.g., other benzothiazole-pyrimidine hybrids).
- Highlight any distinctive features or advantages.
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Similar Compounds
Zidovudine (AZT): An antiviral drug with a pyrimidine base.
Sulfathiazole: Contains a similar benzothiazole ring.
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S2/c20-15-10-16(25)23-19(24(15)12-6-2-1-3-7-12)27-11-17(26)22-18-21-13-8-4-5-9-14(13)28-18/h1-3,6-7,10H,4-5,8-9,11,20H2,(H,21,22,26) |
InChI Key |
ZGQQHILIHADXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Origin of Product |
United States |
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